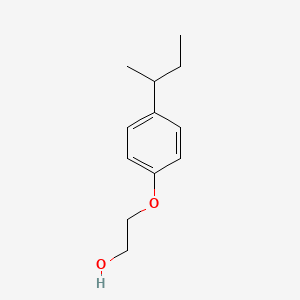

2-(4-sec-Butylphenoxy)ethanol

Beschreibung

Contextualization of Phenoxyethanol (B1677644) Derivatives in Organic Chemistry

Phenoxyethanol and its derivatives are characterized by a phenyl ether group attached to an ethanol (B145695) moiety. ymdb.canih.gov The parent compound, 2-phenoxyethanol (B1175444), is a glycol ether and a phenol (B47542) ether with the formula C6H5OC2H4OH. wikipedia.org It is a colorless, oily liquid with a faint rose-like scent. wikipedia.org Phenoxyethanol derivatives are a significant class of organic compounds known as phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene (B151609) ring. ymdb.ca

The synthesis of phenoxyethanol was first reported in 1896 and has since been commercialized for various uses. wikipedia.orgacs.org Industrially, these compounds are typically produced through the hydroxyethylation of phenols. wikipedia.org Phenoxyethanol itself has a wide range of applications, including as a perfume fixative, an insect repellent, an antiseptic, a solvent for various materials, and a preservative in cosmetics and pharmaceuticals. nih.govwikipedia.orgdrugbank.com Its germicidal and germistatic properties make it a common alternative to formaldehyde-releasing preservatives. wikipedia.org

The versatility of phenoxyethanol derivatives stems from the ability to modify the basic structure by adding different functional groups to the phenyl ring, leading to a wide array of compounds with tailored properties. These modifications can influence the compound's physical and chemical characteristics, such as solubility, reactivity, and biological activity.

Structural Peculiarities of 2-(4-sec-Butylphenoxy)ethanol and Related Isomers

The defining feature of this compound is the presence of a sec-butyl group attached to the para position (position 4) of the phenoxy ring. This substituent significantly influences the molecule's properties compared to the parent phenoxyethanol or its other isomers.

Isomerism:

Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. youtube.com In the case of butylphenoxyethanol, several isomers exist depending on the structure of the butyl group and its position on the phenyl ring. The butyl group can exist as n-butyl, isobutyl, sec-butyl, or tert-butyl. Furthermore, each of these can be attached at the ortho, meta, or para positions of the phenoxy ring, leading to a multitude of possible isomers.

For example, 2-(4-tert-Butylphenoxy)ethanol (B1606921) has a tert-butyl group at the para position. The difference in the branching of the alkyl chain between sec-butyl and tert-butyl groups can lead to differences in physical properties and chemical reactivity due to steric hindrance and electronic effects. The tert-butyl group, being bulkier, can impose greater steric hindrance around the phenoxy ring.

Overview of Key Academic Research Themes for Alkylphenoxyethanol Compounds

Research into alkylphenoxyethanol compounds spans several key themes, driven by their diverse potential applications.

Synthesis and Catalysis: The synthesis of these compounds, often involving the reaction of an alkylphenol with ethylene (B1197577) oxide or a related precursor, is a fundamental area of research. acs.orggoogle.com Studies often focus on optimizing reaction conditions, including the choice of catalysts, to improve yield and selectivity for specific isomers. google.com For instance, the ethoxylation of alkylphenols can be catalyzed by either acids or bases, with the choice of catalyst influencing the isomeric product composition. google.com

Material Science: Alkylphenoxyethanols and their derivatives are investigated for their potential use in the development of new materials. For example, derivatives of substituted phenoxy compounds are used in the synthesis of polymers with specific thermal and mechanical properties. The introduction of bulky alkyl groups can influence properties like the dielectric constant in the resulting polymers. acs.org

Industrial and Commercial Applications: A significant area of research focuses on the practical applications of these compounds. Alkylphenols and their ethoxylates are used as demulsifier additives, antioxidants in lubricants, and as intermediates in the synthesis of other commercially valuable chemicals. google.com They are also used as plasticizers and hardening accelerators in building materials. google.comgoogleapis.com

Pharmaceutical and Agrochemical Research: Derivatives of alkylphenoxy compounds are explored for their potential biological activity. For instance, some related structures have been investigated for their use in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The specific alkyl substituent and its position can significantly impact the biological efficacy of the molecule.

Below is a table summarizing the key data for this compound and a related isomer.

| Property | This compound | 2-(4-tert-Butylphenoxy)ethanol |

| Molecular Formula | C12H18O2 | C12H18O2 |

| Molecular Weight | 194.27 g/mol | 194.276 g/mol |

| CAS Number | Not explicitly found for this specific isomer. | 713-46-2 |

| Key Structural Feature | sec-butyl group at para position | tert-butyl group at para position |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5349-63-3 |

|---|---|

Molekularformel |

C12H18O2 |

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

2-(4-butan-2-ylphenoxy)ethanol |

InChI |

InChI=1S/C12H18O2/c1-3-10(2)11-4-6-12(7-5-11)14-9-8-13/h4-7,10,13H,3,8-9H2,1-2H3 |

InChI-Schlüssel |

XMPKZDNQLSEWRU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1=CC=C(C=C1)OCCO |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 4 Sec Butylphenoxy Ethanol and Analogous Aryloxyethanols

Established Synthetic Pathways for Phenoxyethanol (B1677644) Core Structures

The creation of the phenoxyethanol core is a fundamental step in the synthesis of a wide array of aryloxyethanols. Two principal methods have been historically dominant and are widely employed in both laboratory and industrial settings.

Williamson Ether Synthesis via Phenol (B47542) and Halogenated Ethanol (B145695) Precursors

The Williamson ether synthesis, a classic and versatile method for forming ethers, is a cornerstone in the production of phenoxyethanols. masterorganicchemistry.comwikipedia.orgbyjus.com This S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide ion from a halogenated ethanol by a phenoxide ion. wikipedia.orgbyjus.com The phenoxide is typically generated by treating a phenol with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521). masterorganicchemistry.comkhanacademy.org

The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the halogenated ethanol, displacing the halide and forming the ether linkage. wikipedia.org For the synthesis of phenoxyethanols, 2-chloroethanol (B45725) or 2-bromoethanol (B42945) are common halogenated precursors.

The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to maximize the yield and purity of the desired phenoxyethanol. byjus.com Common solvents include polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide. byjus.com The reaction temperature typically ranges from 50 to 100 °C, with reaction times varying from a few hours to a full day. byjus.com

Table 1: Key Parameters of Williamson Ether Synthesis for Phenoxyethanols

| Parameter | Description | Common Examples |

| Phenolic Precursor | The aromatic alcohol that provides the aryloxy group. | Phenol, substituted phenols (e.g., alkylphenols, nitrophenols) |

| Halogenated Ethanol | The ethanol derivative containing a leaving group (halide). | 2-Chloroethanol, 2-Bromoethanol |

| Base | Used to deprotonate the phenol to form the phenoxide. | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Hydride (NaH) |

| Solvent | The medium in which the reaction is conducted. | Ethanol, Acetonitrile, N,N-Dimethylformamide (DMF) |

| Temperature | The reaction temperature to facilitate the S\textsubscript{N}2 reaction. | 50-100 °C byjus.com |

Hydroxyethylation of Phenols with Epoxides

An alternative and often more atom-economical route to phenoxyethanols is the hydroxyethylation of phenols using epoxides, most commonly ethylene (B1197577) oxide. This reaction involves the ring-opening of the epoxide by the phenolic nucleophile. The reaction can be catalyzed by either acids or bases.

In base-catalyzed hydroxyethylation, the phenol is first deprotonated to form the phenoxide ion, which then attacks one of the carbon atoms of the ethylene oxide ring, leading to the formation of the 2-phenoxyethanol (B1175444) product after protonation. This method is utilized in the production of various phenoxyethanol derivatives.

A notable example is the synthesis of 4-(2-hydroxyethyl)phenol, where 2,6-di-tert-butylphenol (B90309) is first hydroxyethylated with ethylene oxide in the presence of a catalyst like anhydrous tin tetrachloride. google.com The resulting intermediate is then dealkylated to yield the final product. google.com This approach highlights the utility of epoxides in constructing the hydroxyethyl (B10761427) side chain on a phenolic ring.

Table 2: Comparison of Catalysts for Hydroxyethylation of Phenols

| Catalyst | Description | Advantages |

| Base Catalysts (e.g., NaOH, KOH) | Promotes the formation of the phenoxide nucleophile. | Readily available and cost-effective. |

| Acid Catalysts (e.g., H₂SO₄) | Activates the epoxide for nucleophilic attack. | Can be effective for less reactive phenols. |

| Lewis Acids (e.g., SnCl₄) | Coordinates with the epoxide, facilitating ring-opening. | Can offer improved selectivity in some cases. google.com |

| Solid Catalysts (e.g., Calcined Hydrotalcite) | Heterogeneous catalysts that can be easily separated. | Reusable and environmentally friendly. researchgate.net |

Alternative Approaches to Ether Linkage Formation

Beyond the two primary methods, other synthetic strategies for forming the ether linkage in aryloxyethanols exist. These can offer advantages in terms of substrate scope, reaction conditions, or chemoselectivity.

One such method is the Ullmann condensation , which typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. While more commonly used for diaryl ether synthesis, modifications can allow for the formation of alkyl-aryl ethers.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation, providing a powerful tool for the synthesis of a wide range of ethers, including those with complex and sterically hindered substrates.

Another approach is transetherification , where an existing ether reacts with an alcohol to form a new ether. For instance, vinyl ethers can be synthesized from corresponding alcohols through the transetherification of ethyl vinyl ether catalyzed by a palladium complex. academie-sciences.fr This method can be optimized by adjusting parameters like the initial molar ratio of reactants, alcohol concentration, and the nature of the solvent and catalyst. academie-sciences.fr

Targeted Synthesis of 2-(4-sec-Butylphenoxy)ethanol

The specific synthesis of this compound requires careful consideration of the starting materials and optimization of the reaction conditions to ensure high yield and purity.

Selection and Preparation of sec-Butylphenol Intermediates

The primary intermediate for the synthesis of this compound is 4-sec-butylphenol (B1210997). This substituted phenol is typically prepared through the Friedel-Crafts alkylation of phenol with a sec-butylating agent, such as 2-butanol (B46777) or a butene isomer, in the presence of an acid catalyst. The choice of catalyst and reaction conditions can influence the isomeric distribution of the resulting sec-butylphenol.

A common method involves the reaction of phenol with butene-2 using a phenol aluminum catalyst. google.com This process can yield a mixture of isomers, including o-sec-butylphenol and various di- and tri-substituted phenols, from which the desired 4-sec-butylphenol must be separated. google.com The purity of the 4-sec-butylphenol is crucial for the subsequent etherification step.

Optimization of Etherification Reactions for Yield and Stereoselectivity

Once pure 4-sec-butylphenol is obtained, it can be converted to this compound via the Williamson ether synthesis or hydroxyethylation. Optimization of these reactions is key to maximizing the yield of the final product.

For the Williamson ether synthesis, factors such as the concentration of the base, the reaction temperature, and the choice of solvent are critical. For instance, in the etherification of glycerol (B35011) with tert-butyl alcohol, the catalyst concentration and operating temperature were found to significantly impact the production and selectivity of diethers. mdpi.com

Given that 4-sec-butylphenol contains a chiral center in the sec-butyl group, the synthesis of this compound can potentially lead to a mixture of diastereomers if the starting phenol is racemic. Stereoselectivity, the preferential formation of one stereoisomer over another, can be a significant consideration. msu.edu While the etherification reaction at the phenolic oxygen does not directly involve the chiral center on the sec-butyl group, the presence of this stereocenter can influence the properties of the final product. Achieving a stereoselective synthesis would require starting with an enantiomerically pure form of 4-sec-butylphenol or employing a chiral catalyst that can differentiate between the enantiomers during the etherification process. However, for many applications, the racemic mixture of this compound is sufficient.

Catalyst Systems and Reaction Conditions for Specific Isomers

The synthesis of specific aryloxyethanol isomers like this compound typically involves the reaction between the corresponding substituted phenol (4-sec-butylphenol) and an ethylene-based reagent such as 2-chloroethanol or ethylene carbonate. The efficiency and selectivity of this reaction are highly dependent on the catalyst system and reaction conditions.

Phase-Transfer Catalysis (PTC): A prominent method for synthesizing ethers from phenols is the Williamson ether synthesis under phase-transfer catalysis (PTC) conditions. scribd.combyjus.com This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase where it can react with the alkylating agent (e.g., 2-chloroethanol). scribd.com The catalyst forms a complex with the phenoxide ion, which can then move into the nonpolar organic phase to react with the halide. scribd.com This method avoids the need for harsh, anhydrous conditions and can lead to high yields (50-95% in laboratory preparations) at moderate temperatures of 50-100 °C. byjus.com Vigorous agitation is crucial to maximize the interfacial area between the phases and facilitate catalyst transport. scribd.com

Heterogeneous Catalysis: To overcome issues with catalyst separation and product contamination associated with homogeneous catalysts, research has focused on heterogeneous catalysts. For the synthesis of phenoxyethanol from phenol and ethylene carbonate, sodium mordenite (B1173385) (Na-mordenite), a type of zeolite, has been investigated as a solid alkaline catalyst. google.comrsc.org This system can be operated without a solvent. rsc.org Studies show that reaction temperature significantly impacts reaction time; increasing the temperature from 180 °C to 210 °C causes a remarkable decrease in reaction time. However, at temperatures above 210 °C, such as 250 °C, selectivity towards the desired phenoxyethanol product may decrease. unibo.it

The table below summarizes representative catalyst systems and conditions for the synthesis of aryloxyethanols. While specific data for the this compound isomer is limited in readily available literature, these examples for analogous compounds illustrate the principles.

Table 1: Catalyst Systems and Reaction Conditions for Aryloxyethanol Synthesis

| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| p-cresol, Iodopropane | Tetrabutylammonium bromide (TBAB) | None (Neat) | - | - | - | scribd.com |

| Phenol, 2-Chloroethanol | None (catalyst-free) | Methylene (B1212753) Chloride | 100-110 | - | 98% (process yield) | google.com |

| Phenol, Ethylene Carbonate | Na-Mordenite | None | 210 | 5-7 | 82% selectivity at total conversion | rsc.orgresearchgate.net |

Principles of Green Chemistry in Phenoxyethanol Production Research

The principles of Green Chemistry are increasingly influencing the research and development of synthetic routes for phenoxyethanol and its derivatives, aiming to make the processes more sustainable and environmentally benign. unibo.itmdpi.com This involves a focus on waste prevention, atom economy, the use of less hazardous chemicals, safer solvents, energy efficiency, and the use of renewable feedstocks and recyclable catalysts. unibo.itgrowthmarketreports.com

Alternative Reagents and Catalysts: A key area of green chemistry research is the replacement of traditional, hazardous reagents with safer alternatives. unibo.it For phenoxyethanol synthesis, this includes moving away from the highly toxic ethylene oxide and using ethylene carbonate as a greener source for the hydroxyethyl group. google.comresearchgate.net The reaction of a phenol with ethylene carbonate can be performed in the presence of alkaline catalysts. google.com

Furthermore, the development of heterogeneous catalysts, such as zeolites (e.g., Na-mordenite), is a cornerstone of green synthesis. rsc.orgunibo.it These solid catalysts can be easily separated from the reaction mixture by filtration, which simplifies product purification, minimizes waste, and allows for catalyst recycling, a significant advantage over soluble, homogeneous catalysts that can be difficult to recover. google.comunibo.it Research has shown that Na-mordenite can be used in solvent-free conditions for the synthesis of 2-phenoxyethanol from phenol and ethylene carbonate, achieving high yields. rsc.orgresearchgate.net A post-treatment of the commercial Na-mordenite was shown to minimize catalyst deactivation and leaching. researchgate.net

Energy Efficiency and Alternative Reaction Conditions: Microwave-assisted synthesis is an emerging technology that aligns with the green chemistry principle of energy efficiency. nih.gov By using microwave irradiation, chemical reactions can be accelerated dramatically, reducing reaction times from hours or days to mere minutes. nih.govresearchgate.net This rapid heating can lead to higher yields and cleaner product formation. mdpi.com While specific studies on the microwave-assisted synthesis of this compound are not widely published, the technique has been successfully applied to a vast range of other organic syntheses, indicating its potential for this application. mdpi.comrsc.org Solvent-free, or neat, reaction conditions, sometimes facilitated by microwave heating, further enhance the green credentials of a synthetic process by eliminating the need for potentially harmful solvents. rsc.orgnih.gov

The table below summarizes some applications of green chemistry principles in phenoxyethanol synthesis research.

Table 2: Application of Green Chemistry Principles in Phenoxyethanol Synthesis Research

| Green Chemistry Principle | Application in Phenoxyethanol Synthesis | Outcome | Reference |

|---|---|---|---|

| Use of Safer Reagents | Replacing ethylene oxide with ethylene carbonate. | Reduces handling of a highly toxic and flammable gas. | google.comresearchgate.net |

| Catalysis | Using heterogeneous catalysts like Na-mordenite instead of homogeneous catalysts. | Facilitates easy catalyst separation and recycling; reduces product contamination. | google.comrsc.orgunibo.it |

| Waste Prevention | Developing solvent-free (neat) reaction conditions. | Eliminates solvent waste, simplifying purification and reducing environmental impact. | rsc.org |

| Energy Efficiency | Employing microwave-assisted synthesis. | Drastically reduces reaction times and energy consumption; can improve yields. | nih.govresearchgate.netmdpi.com |

| Renewable Feedstocks | Research into bio-based sources for phenoxyethanol production. | Reduces reliance on fossil fuels and promotes a circular economy. | growthmarketreports.com |

Elucidation of Reaction Mechanisms Involving 2 4 Sec Butylphenoxy Ethanol

Mechanistic Investigations of Ether Bond Formation in Synthesis

The primary method for synthesizing 2-(4-sec-Butylphenoxy)ethanol is the Williamson ether synthesis. masterorganicchemistry.comscienceinfo.com This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comscienceinfo.com The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide. scienceinfo.com

In the context of this compound, the synthesis would involve the deprotonation of 4-sec-butylphenol (B1210997) to form the 4-sec-butylphenoxide ion. This is typically achieved using a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). masterorganicchemistry.comscienceinfo.com The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic two-carbon component, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

The mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of the leaving group (e.g., chloride). scienceinfo.com This backside attack results in an inversion of configuration at the electrophilic carbon, although this is not relevant for the simple ethanol (B145695) moiety. The use of a primary electrophile is crucial, as secondary and tertiary alkyl halides tend to favor elimination reactions, leading to the formation of alkenes instead of the desired ether. scienceinfo.com

Table 1: Key Aspects of the Williamson Ether Synthesis for this compound

| Feature | Description |

| Reaction Type | S(_N)2 (Bimolecular Nucleophilic Substitution) masterorganicchemistry.comscienceinfo.com |

| Nucleophile | 4-sec-Butylphenoxide ion |

| Electrophile | A two-carbon electrophile (e.g., 2-chloroethanol, ethylene oxide) |

| Key Step | Concerted backside attack by the nucleophile on the electrophilic carbon scienceinfo.com |

| Requirement | Primary nature of the electrophile to avoid elimination side reactions scienceinfo.com |

Reaction Mechanisms of the Primary Alcohol Functionality

The primary alcohol group in this compound is a key site of reactivity, undergoing oxidative transformations, nucleophilic substitutions, and dehydration reactions.

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemistryviews.org

Oxidation to an Aldehyde: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), allows for the controlled oxidation of the primary alcohol to an aldehyde, yielding 2-(4-sec-butylphenoxy)acetaldehyde. chemistryviews.orglibretexts.org The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester, followed by a 1,2-elimination reaction where a base removes a proton from the carbon adjacent to the oxygen, leading to the formation of the C=O double bond. libretexts.org

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)), will oxidize the primary alcohol to a carboxylic acid, forming 2-(4-sec-butylphenoxy)acetic acid. chemistryviews.org In aqueous conditions, the initially formed aldehyde is hydrated to a gem-diol intermediate, which is then further oxidized to the carboxylic acid. saskoer.camasterorganicchemistry.com

The general mechanism for alcohol oxidation often resembles an E2 elimination, where a C-H bond is deprotonated, leading to the formation of a C-O pi bond and the departure of a leaving group attached to the oxygen. masterorganicchemistry.com

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) chemistryviews.orglibretexts.org | 2-(4-sec-Butylphenoxy)acetaldehyde |

| Potassium permanganate (KMnO(_4)) chemistryviews.org | 2-(4-sec-Butylphenoxy)acetic acid |

| Chromic acid (H(_2)CrO(_4)) chemistryviews.org | 2-(4-sec-Butylphenoxy)acetic acid |

The hydroxyl group of the primary alcohol in this compound is a poor leaving group (OH). libretexts.orgkhanacademy.org Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. This is typically achieved by protonating the alcohol in the presence of a strong acid, forming an alkyloxonium ion ((-OH_2^+)). libretexts.orglibretexts.org

For primary alcohols like the ethanol moiety in this compound, the subsequent nucleophilic substitution proceeds via an S(_N)2 mechanism. libretexts.orgkhanacademy.orglibretexts.org A nucleophile, such as a halide ion (e.g., Br from HBr), will attack the carbon bearing the protonated hydroxyl group in a concerted step, displacing a water molecule. khanacademy.org

The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org The reaction is acid-catalyzed, and the presence of a high concentration of the nucleophilic halide ion is necessary for the substitution to be favored over elimination. libretexts.org

The dehydration of this compound involves the elimination of a water molecule to form an alkene, specifically 4-sec-butylphenoxyethene. This reaction is typically carried out by heating the alcohol in the presence of a strong, non-nucleophilic acid like sulfuric acid (H(_2)SO(_4)) or phosphoric acid (H(_3)PO(_4)). libretexts.org

For primary alcohols, the dehydration reaction proceeds through an E2 (bimolecular elimination) mechanism. libretexts.orgyoutube.com The first step is the protonation of the hydroxyl group by the acid catalyst to form a good leaving group ((-OH_2^+)). libretexts.orgmasterorganicchemistry.com Then, a base (which can be a water molecule, the conjugate base of the acid, or another alcohol molecule) removes a proton from the adjacent carbon in a concerted step with the departure of the water molecule, forming the double bond. libretexts.orgmasterorganicchemistry.com

It is important to note that at lower temperatures, a competing S(_N)2 reaction can occur between two molecules of the alcohol, leading to the formation of a symmetrical ether. This is known as bimolecular dehydration. youtube.com

Nucleophilic Substitution Reactions at the Hydroxyl Group

Heterolytic and Homolytic Cleavage Mechanisms of the Aryl-Oxygen Ether Bond

The aryl-oxygen ether bond in this compound can be cleaved through either heterolytic or homolytic mechanisms, often under specific conditions such as high temperature or in the presence of certain catalysts.

Heterolytic Cleavage: This type of cleavage involves the uneven distribution of the bonding electrons, typically resulting in the formation of a carbocation and an anion. In acidic conditions, the ether oxygen can be protonated. Subsequent cleavage of the C-O bond can be facilitated, especially in aryl ethers where the aromatic ring can stabilize the resulting phenoxide ion. For some aryl ethers, cleavage can proceed via the formation of a benzylic carbocation when the acidity is increased. researchgate.net In another proposed mechanism for related compounds, direct protonation of the ether oxygen is followed by cleavage to form an epoxide and a phenol (B47542). acs.org

Homolytic Cleavage: This mechanism involves the even distribution of the bonding electrons, leading to the formation of radicals. Homolytic cleavage of the β-aryl ether linkage in lignin (B12514952) model compounds, which are structurally related to this compound, has been observed upon heating under neutral or weakly acidic conditions. researchgate.net This process can proceed through a quinone methide intermediate, which then undergoes homolytic splitting to form phenoxy radicals. researchgate.net Electrochemical reduction of alkyl aryl ethers can also induce homolytic cleavage of the C-O bond in the resulting radical anion. rsc.org

Anaerobic Biotransformation Mechanisms of Phenoxyethanol (B1677644) Analogues

The anaerobic degradation of 2-phenoxyethanol (B1175444), an analogue of this compound, has been studied in the bacterium Acetobacterium sp. strain LuPhet1. nih.govnih.gov This bacterium ferments 2-phenoxyethanol to phenol and acetate. nih.govnih.gov

The proposed mechanism for the cleavage of the ether bond involves a corrinoid-dependent enzymatic reaction. nih.gov It is suggested that a hydroxyl group shifts to the subterminal carbon atom, which is analogous to a diol dehydratase reaction. nih.gov This forms an unstable hemiacetal intermediate, which then decomposes to release phenol and acetaldehyde (B116499). nih.gov The acetaldehyde is subsequently oxidized to acetate. researchgate.netresearchgate.net

Isotopic labeling studies have shown that during this biotransformation, there is an intramolecular 1,2-deuterium shift, and the glycolic unit's molecular integrity is maintained. nih.govresearchgate.net An alternative mechanism has also been proposed that involves an α-hydroxyradical or its conjugate base (ketyl anion) eliminating the β-positioned leaving group. nih.govresearchgate.net This biodegradation pathway is similar to that observed for the anaerobic degradation of triethanolamine. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a fundamental tool for the detailed structural elucidation of 2-(4-sec-Butylphenoxy)ethanol by mapping the chemical environments of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) for Hydrogen Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number of different types of protons and their neighboring environments within the this compound molecule. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons. libretexts.org For instance, protons adjacent to electronegative atoms like oxygen are deshielded and appear at higher chemical shifts (downfield). libretexts.org

In the ¹H NMR spectrum of a related compound, 2-(4-tert-butylphenoxy)ethanol (B1606921), signals for the ethoxy protons are observed, which provides a reference for the expected chemical shifts in this compound. nih.gov The aromatic protons on the benzene (B151609) ring typically appear in the range of 6.5-8.0 ppm. The protons of the sec-butyl group and the ethanol (B145695) moiety will have distinct signals based on their connectivity and proximity to the phenoxy group. The integration of these signals reveals the relative number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic protons (C₆H₄) | 6.8 - 7.3 | Multiplet | 4H |

| Phenoxy methylene (B1212753) (-OCH₂-) | ~4.0 | Triplet | 2H |

| Ethanol methylene (-CH₂OH) | ~3.8 | Triplet | 2H |

| Methine proton of sec-butyl (-CH-) | 2.5 - 2.8 | Sextet | 1H |

| Methylene protons of sec-butyl (-CH₂-) | 1.5 - 1.7 | Quintet | 2H |

| Methyl protons of sec-butyl (CH₃CH₂) | ~1.2 | Doublet | 3H |

| Terminal methyl of sec-butyl (CH₃CH) | ~0.8 | Triplet | 3H |

| Hydroxyl proton (-OH) | Variable | Singlet | 1H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the determination of the total number of carbon environments. ucl.ac.uk The chemical shifts in ¹³C NMR are sensitive to the electronic environment and hybridization of the carbon atoms.

For a similar compound, 2-(4-tert-butylphenoxy)ethanol, the ¹³C NMR spectrum has been documented, providing a basis for predicting the spectrum of the sec-butyl analog. nih.gov The carbon atoms of the aromatic ring will resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the oxygen appearing at a higher chemical shift. The carbons of the sec-butyl group and the ethanol chain will have signals in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on typical chemical shift values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-C (substituted) | 140 - 145 |

| Aromatic C-H | 115 - 130 |

| Phenoxy methylene (-OCH₂-) | 65 - 70 |

| Ethanol methylene (-CH₂OH) | 60 - 65 |

| Methine carbon of sec-butyl (-CH-) | 35 - 40 |

| Methylene carbon of sec-butyl (-CH₂-) | 30 - 35 |

| Methyl carbon of sec-butyl (CH₃CH₂) | 20 - 25 |

| Terminal methyl of sec-butyl (CH₃CH) | 10 - 15 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms within the this compound molecule. researchgate.netlibretexts.org

A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the unambiguous assignment of protons within the sec-butyl group and the ethanol chain by tracing the spin-spin coupling networks.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals identified in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra. These 2D NMR experiments provide a comprehensive and unambiguous structural elucidation. researchgate.netlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of this compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This precision allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula of C₁₂H₁₈O₂. sigmaaldrich.com HRMS is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This method is particularly useful for assessing the purity of a this compound sample and identifying any volatile impurities. ttb.gov

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for ethers and alcohols would also be observed. libretexts.org Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) is a common fragmentation pathway for alcohols. libretexts.org For ethers, cleavage of the C-O bond or bonds within the alkyl substituents can occur. The fragmentation pattern provides valuable structural information that complements the data obtained from NMR spectroscopy. chemguide.co.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used to elucidate the molecular structure of compounds such as this compound. IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orglibretexts.org UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like the aromatic ring. mdpi.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. Covalent bonds within the molecule vibrate at specific, quantized frequencies, and when irradiated with infrared light of a matching frequency, they absorb energy and move to a higher vibrational state. libretexts.org

Key functional groups and their expected vibrational frequencies for this compound include:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group in the ethanol moiety. The broadening of this peak is a result of intermolecular hydrogen bonding. libretexts.org

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the sec-butyl and ethyl groups are observed as strong bands just below 3000 cm⁻¹. rsc.org

Aromatic C=C Bending: The presence of the benzene ring is confirmed by characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

C-O Stretch: Two distinct C-O stretching bands are anticipated. The aryl ether C-O stretch is typically found around 1240 cm⁻¹, while the primary alcohol C-O stretch appears near 1050 cm⁻¹. rsc.org

While specific spectral data for this compound is not widely published, data for the closely related isomer, 2-(4-tert-butylphenoxy)ethanol, shows characteristic IR absorptions that serve as a reliable reference. nist.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Alkyl Groups | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Bending | 1450 - 1600 |

| Aryl Ether | C-O Stretch | ~1240 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy molecular orbital. The absorption is characteristic of the electronic structure of the molecule, especially conjugated π-systems. For this compound, the phenoxy moiety is the primary chromophore responsible for UV absorption.

The UV spectrum of a substituted benzene ring, such as the one in this compound, typically displays two main absorption bands:

π → π* Transitions: These transitions of the aromatic ring result in a strong absorption band, often referred to as the E2-band, typically occurring around 220 nm.

n → π* Transitions: A weaker absorption band, known as the B-band, arises from transitions involving the non-bonding electrons on the oxygen atom and the π-system of the benzene ring. This band is typically observed around 270-280 nm. mdpi.com The exact position and intensity of this band can be influenced by the solvent and the nature of the substituents on the ring. Studies on similar phenolic compounds confirm absorptions in these regions. rsc.org

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Benzene Ring | ~220 |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure

By analyzing the positions and intensities of these diffracted spots, the unit cell dimensions and the arrangement of atoms within the cell can be calculated. This process reveals detailed structural information, such as the rotational conformation around the C-O-C ether linkage and the orientation of the sec-butyl group relative to the phenyl ring.

For polycrystalline or powder samples, X-ray Powder Diffraction (XRPD) is used. iodp.org In this technique, a powdered sample is exposed to an X-ray beam, and the resulting diffraction pattern consists of concentric rings which are recorded as a plot of intensity versus diffraction angle (2θ). ucmerced.edu This pattern serves as a "fingerprint" for the crystalline phase. While it does not provide the same level of atomic detail as single-crystal XRD, it is invaluable for phase identification, purity assessment, and studying crystalline polymorphism. mdpi.com

Advanced Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of powerful techniques used to separate, identify, and quantify the components of a mixture. nih.gov For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly applicable methods.

Gas Chromatography (GC)

GC is an ideal method for the analysis of volatile and thermally stable compounds like this compound. The technique separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. epa.gov

System Configuration: A typical GC system for this analysis would employ a capillary column, such as one with a non-polar stationary phase (e.g., DB-5) or a phase designed for alcohol analysis (e.g., DB-ALC1). chromatographyonline.comfarmaciajournal.com A Flame Ionization Detector (FID) is commonly used for quantifying hydrocarbons and related compounds due to its high sensitivity and wide linear range. researchgate.net

Sample Analysis: The sample, dissolved in a suitable solvent, is injected into a heated inlet where it vaporizes and is carried onto the column by an inert gas (e.g., helium or hydrogen). epa.gov The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property used for identification. jfda-online.com For instance, the related isomer 2-(4-tert-butylphenoxy)ethanol has a reported Kovats retention index of 1519.9 on a standard non-polar column, providing an estimate for the retention behavior of the sec-butyl variant. nih.gov Headspace GC (HS-GC) can also be employed, particularly for analyzing trace amounts of the compound in complex matrices by sampling the vapor phase in equilibrium with the sample. kuleuven.be

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase under high pressure. chromedia.org It is particularly useful for less volatile compounds or those that might degrade at the high temperatures used in GC.

System Configuration: For this compound, a reversed-phase HPLC method is most appropriate. This involves a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. nih.gov The mobile phase would likely be a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netuv.es

Detection: The presence of the aromatic ring in the molecule makes it an excellent chromophore for UV detection. A UV-Vis detector set to a wavelength near the compound's absorption maximum (e.g., ~275 nm) would provide sensitive and specific detection.

Quantification: By running a series of standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of this compound in unknown samples. oiv.int

Table 3: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase (Column) | Mobile Phase | Detector | Application |

|---|---|---|---|---|

| GC | Non-polar (e.g., DB-5) or Alcohol-specific (e.g., DB-ALC1) | Inert Gas (Helium, Hydrogen) | FID | Separation and quantification of volatile samples |

| HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile or Water/Methanol | UV-Vis (at ~275 nm) | Separation and quantification of less volatile or thermally sensitive samples |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure, which governs a molecule's reactivity and properties. For phenoxyethanol (B1677644) compounds, DFT calculations can determine key electronic descriptors.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. orientjchem.org Theoretical studies on related phenolic compounds show that these values can be reliably calculated. nih.gov For instance, in the related compound S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate, DFT calculations were used to determine the charge distribution, identifying the most negative charges on specific nitrogen atoms and the most positive charge on a sulfur atom, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP visualizes the charge distribution across the molecule, with red areas indicating negative potential (rich in electrons, prone to electrophilic attack) and blue areas showing positive potential (electron-poor, prone to nucleophilic attack). nih.govnih.gov For a molecule like 2-(4-sec-butylphenoxy)ethanol, the MEP would show negative potential around the ether and hydroxyl oxygen atoms, highlighting these as likely sites for hydrogen bonding and electrophilic interaction. nih.gov

| Property | Description | Typical Calculated Value (for Analogs) |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant electron orbital; relates to electron-accepting ability. | -0.5 to 0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | ~5.5 to 6.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~2.0 to 3.0 Debye |

Note: Values are illustrative, based on DFT calculations of similar phenolic and phenoxyethanol compounds.

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about these bonds. ucsb.edu Computational methods are used to map the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. pythoninchemistry.org Minima on this surface correspond to stable conformers. ucsb.edu

For the parent compound, 2-phenoxyethanol (B1175444), theoretical investigations have shown that it exists predominantly in non-planar gauche conformations. researchgate.net The lowest energy conformer, often denoted Ggg1, is strongly stabilized by an intramolecular hydrogen bond (dipolar interaction) between the hydroxyl hydrogen and the phenoxy oxygen atom. researchgate.net This interaction makes the gauche form more stable than the planar trans structure, where such an interaction is absent. researchgate.net

The addition of a sec-butyl group introduces further conformational complexity due to rotations around the C-C bonds within the butyl group itself. A full conformational analysis would involve systematically rotating all flexible dihedral angles (e.g., C-C-O-C, C-O-C-C, O-C-C-H, and those within the sec-butyl group) to locate all low-energy minima on the PES. nih.govresearchgate.net The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, with the lowest-energy structures being the most abundant. ucsb.edu

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. schrodinger.comlehigh.edu

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after applying a scaling factor to correct for approximations in the theory and anharmonicity, typically show good agreement with experimental IR spectra. This allows for confident assignment of observed spectral bands to specific molecular vibrations, such as O-H stretching, C-O ether stretching, and aromatic ring modes. For 2-phenoxyethanol, intense bands around 996 and 1006 cm⁻¹ are characteristic of the aromatic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants. schrodinger.com The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predictions are valuable for assigning peaks in complex experimental spectra and for understanding how the electronic environment of each nucleus is affected by the molecular conformation. chemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. researchgate.net These calculations can predict the λ_max (wavelength of maximum absorbance) and help assign electronic transitions, typically π→π* transitions within the phenyl ring for phenoxyethanol compounds.

| Spectroscopic Technique | Predicted Parameter | Typical Information Gained for Phenoxyethanol Analogs |

|---|---|---|

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | O-H stretch (~3400-3600 cm⁻¹), C-H stretch (~2850-3000 cm⁻¹), C-O ether stretch (~1240 cm⁻¹), Phenyl ring modes (~1500-1600 cm⁻¹) researchgate.net |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons (6.8-7.3 ppm), -OCH₂- protons (~4.0 ppm), -CH₂OH protons (~3.9 ppm) chemicalbook.com |

| ¹³C NMR | Chemical Shifts (ppm) | Aromatic carbons (~114-158 ppm), -OCH₂- carbon (~67 ppm), -CH₂OH carbon (~61 ppm) |

| UV-Vis Spectroscopy | Excitation Energies (λmax) | Transitions in the UV region related to the phenyl chromophore, typically below 300 nm. researchgate.net |

Note: Data is based on experimental and theoretical values for 2-phenoxyethanol and its derivatives. researchgate.netchemicalbook.comresearchgate.net

Conformational Analysis and Potential Energy Surfaces

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of dynamic processes and intermolecular forces. nih.gov

For this compound, MD simulations can be used to model its behavior in various environments, such as in an aqueous solution or mixed with other cosmetic ingredients. These simulations provide insights into:

Hydrogen Bonding: MD can quantify the formation and lifetime of hydrogen bonds, both intramolecular (as seen in conformational analysis) and intermolecular (e.g., with water or other alcohol molecules). nih.govrsc.org Studies on related glycol ethers show that both the hydroxyl and ether oxygen atoms act as hydrogen bond acceptors. nih.govnih.gov

Solvation and Diffusion: Simulations can model how water molecules arrange around the solute and can be used to calculate properties like the self-diffusion coefficient, which measures the molecule's mobility within the solvent. aip.orgrsc.org

Interactions in Mixtures: In complex mixtures, MD simulations can reveal how different components distribute and interact. For example, simulations have been used to study the interactions of phenoxyethanol in surfactant systems and to understand the molecular basis for the properties of cosmetic formulations. researchgate.netacs.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating reaction mechanisms. mit.edu By mapping the reaction pathway on the potential energy surface, chemists can identify intermediates and, crucially, transition states (the highest energy point along the reaction coordinate). The energy of the transition state determines the activation energy and thus the reaction rate. rsc.org

For a molecule like this compound, theoretical studies can elucidate mechanisms for reactions such as etherification, esterification, or ether cleavage. For example, a DFT study on the reaction between phenol (B47542) and epoxides, which produces 2-phenoxyethanol, detailed the entire catalytic cycle, calculated the free energy changes for each step, and identified the rate-determining transition state. mdpi.com Similarly, computational studies have been used to determine whether nucleophilic aromatic substitution (SNAr) reactions proceed through a stepwise or concerted mechanism. acs.org Another study investigated the mechanism of anaerobic cleavage of 2-phenoxyethanol into phenol and acetaldehyde (B116499), proposing a diol dehydratase-like mechanism. researchgate.net These studies showcase how theory can provide a step-by-step understanding of complex chemical transformations at a level of detail inaccessible to experiment alone. mit.edu

In Silico Approaches to Structure-Property Relationships of Phenoxyethanol Compounds

In silico methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are used to predict the physicochemical properties of molecules based on their chemical structure. nih.gov These models use mathematical equations to correlate structural descriptors (e.g., molecular weight, atom counts, topological indices) with experimental properties.

For phenoxyethanol compounds, QSPR models can predict a range of non-biological properties essential for formulation and environmental fate modeling. These properties include:

Octanol-Water Partition Coefficient (log P): A measure of a molecule's hydrophobicity. It is crucial for understanding how a compound will distribute between aqueous and lipid phases.

Water Solubility (log S): Predicts how much of a compound will dissolve in water.

Boiling Point, Vapor Pressure, and Melting Point: These fundamental physical properties are important for processing and handling. nih.gov

These models are built by training machine learning algorithms on large datasets of chemicals with known experimental properties. nih.gov For a new molecule like this compound, its structural descriptors can be calculated and fed into the trained model to estimate its properties without the need for experimental measurement.

| Physicochemical Property | Predicted Value for 2-(4-tert-butylphenoxy)ethanol (B1606921) | Significance |

|---|---|---|

| Molecular Weight | 194.27 g/mol | Fundamental molecular property. nih.gov |

| XLogP3 (log P) | 2.8 | Indicates moderate hydrophobicity. nih.gov |

| Topological Polar Surface Area | 29.5 Ų | Relates to transport properties like membrane permeability. nih.gov |

Note: Data is for the structural isomer 2-(4-tert-butylphenoxy)ethanol as a close analog. nih.gov

Research on Chemical Derivatives and Targeted Structural Modifications of 2 4 Sec Butylphenoxy Ethanol

Synthesis of Novel Alkylphenoxyethanol Derivatives for Specific Research Purposes

The synthesis of novel derivatives of 2-(4-sec-butylphenoxy)ethanol is driven by the desire to fine-tune its chemical and physical properties for specific applications. This involves strategic alterations to its molecular structure, including the phenolic ring and the primary alcohol group.

The butyl group on the phenolic ring of this compound can exist as different isomers, including n-butyl, sec-butyl, isobutyl, and tert-butyl. wikipedia.orgbyjus.com The specific isomer influences the compound's physical and chemical properties. For instance, the tert-butyl group, being bulkier than the sec-butyl group, can impart different steric and electronic effects. ontosight.ai

Researchers have synthesized various alkylphenoxyethanol derivatives by introducing different alkyl groups or additional substituents onto the phenolic ring. For example, 2-(4-tert-butylphenoxy)ethanol (B1606921) is a known derivative. nih.gov The synthesis of such compounds often involves the reaction of the corresponding substituted phenol (B47542) with ethylene (B1197577) oxide or a 2-haloethanol. google.comnih.gov The Williamson ether synthesis is a common method, reacting a substituted phenolate (B1203915) with a 2-haloethanol. wikipedia.org

The introduction of additional functional groups onto the aromatic ring can further modify the molecule's properties. For instance, the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol (B3032636) demonstrates the addition of multiple bulky alkyl groups. nih.gov These modifications can alter the compound's solubility, reactivity, and potential for intermolecular interactions.

Table 1: Examples of Phenolic Ring Modifications in Alkylphenoxyethanol Derivatives

| Derivative Name | Chemical Formula | Key Modification |

| 2-(4-tert-Butylphenoxy)ethanol | C₁₂H₁₈O₂ | Isomerism of the butyl group (tert-butyl) nih.gov |

| 2-(2,4-Di-tert-butylphenoxy)ethanol | C₁₆H₂₆O₂ | Additional tert-butyl substituent nih.gov |

| 2-(4-Butan-2-ylphenyl)ethanol | C₁₂H₁₈O | Positional isomer of the ethanol (B145695) group |

| 4-(4-tert-Butylphenoxy)benzaldehyde | C₁₇H₁₈O₂ | Introduction of an aldehyde group google.com |

This table is generated based on available chemical information and is not exhaustive.

The primary alcohol group in this compound is a key site for derivatization, allowing for the formation of esters and ethers. These reactions transform the hydroxyl group into different functional groups, thereby altering the molecule's polarity, reactivity, and potential applications.

Esterification:

Esterification involves the reaction of the primary alcohol with a carboxylic acid or its derivative, such as an acid chloride, to form an ester. libretexts.orgsavemyexams.comlibretexts.org A notable example is the synthesis of 2-(4-sec-butylphenoxy)ethyl oleate (B1233923), which has been investigated for its properties as a lubricant. google.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for preparing esters. libretexts.org

Etherification:

Etherification involves converting the primary alcohol into an ether linkage. This can be achieved through various methods, including the Williamson ether synthesis, where the alcohol is first converted to an alkoxide and then reacted with an alkyl halide. koreascience.kr Etherification can also occur through the reaction of two alcohol molecules in a process known as intermolecular dehydration. rsc.org The synthesis of more complex ethers, such as 2-(2-(4-bromophenoxy)ethoxy)ethanol, highlights the potential for creating extended ether chains. koreascience.kr

Table 2: Examples of Primary Alcohol Derivatization

| Derivative Type | Reaction | Reagents | Product Example |

| Ester | Esterification | Carboxylic Acid (e.g., Oleic Acid) | 2-(4-sec-Butylphenoxy)ethyl oleate google.com |

| Ether | Etherification | Alkyl Halide | Dialkyl ethers |

This table provides a general overview of derivatization reactions.

Derivatization is a widely used technique in analytical chemistry, particularly for gas chromatography (GC), to improve the volatility and thermal stability of analytes. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (B98337) (TMS) derivatives of alcohols.

The phenoxyethanol (B1677644) structure can be incorporated into polymeric chains to create materials with specific properties. This can be achieved by synthesizing monomers containing the phenoxyethanol moiety and then polymerizing them. For example, 4,4'-(9-fluorenylidene)bis(2-phenoxyethanol) has been used as a monomer to synthesize poly(arylene ether)s. koreascience.kr

Another approach involves the synthesis of oligoethoxysiloxane derivatives of phenoxyethanol. google.com These oligomers can be used to modify the surface of fibrous materials, imparting properties like antimicrobial activity. google.com The synthesis involves the reaction of oligoethoxysiloxanes with phenoxyethanol. google.com The resulting polymers can be covalently bonded to the surface of materials like textiles. google.com

The ring-opening polymerization of ethylene carbonate can also be used to create polymers with ether and carbonate linkages, and phenoxyethanol can be involved in such reactions. researchgate.net

Derivatization of the Primary Alcohol Functionality (e.g., Esterification, Etherification)

Exploration of Structure-Reactivity and Structure-Property Relationships in Derivatized Phenoxyethanols

Understanding the relationship between the structure of phenoxyethanol derivatives and their reactivity and properties is a key area of research. Modifications to the alkyl substituent, the aromatic ring, and the ethanol side chain can significantly impact the molecule's behavior.

For instance, the nature of the alkyl group on the phenoxy ring influences the molecule's lipophilicity and steric hindrance. A study on 4-tert-butylphenoxy derivatives showed that the bulky tert-butyl group is a key feature in ligands designed for specific biological targets. mdpi.com The position and type of substituent on the phenoxy ring can affect the electronic properties of the molecule, which in turn influences its reactivity in chemical reactions.

The reactivity of the primary alcohol can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the acidity of the hydroxyl proton, while electron-donating groups can decrease it. This can affect the rates of esterification and etherification reactions.

In the context of biological activity, structure-activity relationship (SAR) studies are crucial. For example, research on ruthenium(II) arene complexes with 2-aryldiazole ligands, where one of the arenes is phenoxyethanol (phoxet), aims to derive SARs for their anticancer properties. acs.org Similarly, studies on dual-target ligands with a 4-tert-butylphenoxy scaffold have explored how structural modifications affect their activity as histamine (B1213489) H3 receptor antagonists and monoamine oxidase B inhibitors. mdpi.com

Stereochemical Investigations of the sec-Butyl Group in Synthesis and Reactions

The sec-butyl group in this compound contains a chiral center at the carbon atom attached to the phenyl ring. wikipedia.orgdoubtnut.comleah4sci.com This means that this compound can exist as a pair of enantiomers: (R)-2-(4-sec-butylphenoxy)ethanol and (S)-2-(4-sec-butylphenoxy)ethanol.

The stereochemistry of the sec-butyl group can have a significant impact on the biological activity and physical properties of the molecule and its derivatives. Therefore, stereochemical investigations are important for understanding how the different enantiomers interact with other chiral molecules, such as biological receptors or enzymes.

The synthesis of enantiomerically pure or enriched samples of this compound and its derivatives is a key aspect of these investigations. This can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or resolution of a racemic mixture.

Development of Ligands and Molecular Receptors from Phenoxyethanol Scaffolds

The phenoxyethanol scaffold, including derivatives of this compound, has been utilized in the development of ligands for various biological targets and as a basis for constructing molecular receptors. The combination of an aromatic ring, an ether linkage, and a hydroxyl group provides multiple points for interaction with other molecules.

Derivatives of phenoxyethanol have also been explored as ligands for other biological targets. Research has been conducted on dual-target ligands incorporating a 4-tert-butylphenoxy scaffold for the histamine H3 receptor and monoamine oxidase B. mdpi.com These studies demonstrate how the phenoxyethanol framework can be modified to achieve specific binding affinities and pharmacological profiles.

The synthesis of potassium 2-phenoxyethyl xanthate ligands and their complexes further illustrates the use of the phenoxyethanol structure in coordination chemistry. semanticscholar.org In computational studies, 2-phenoxyethanol (B1175444) has been shown to interact with the receptor-binding domain of the SARS-CoV-2 spike protein. researchgate.net

The ability of the phenoxyethanol structure to participate in various non-covalent interactions, such as hydrogen bonding (via the hydroxyl group) and π-stacking (via the aromatic ring), makes it an attractive building block for the design of molecular receptors capable of recognizing and binding to specific guest molecules.

Advanced Applications and Emerging Research Areas of 2 4 Sec Butylphenoxy Ethanol

Role of 2-(4-sec-Butylphenoxy)ethanol as a Key Chemical Intermediate in Complex Organic Syntheses

While extensive documentation on this compound as a standalone intermediate is limited, the chemical reactivity of its core structure—a primary alcohol and a substituted aromatic ring—defines its role in organic synthesis. The functional groups present in phenoxyethanol (B1677644) compounds allow for a variety of chemical transformations, making them versatile intermediates. cir-safety.org The terminal alcohol group can be oxidized to form aldehydes or carboxylic acids, or it can undergo condensation reactions to create esters and ethers. cir-safety.org The aromatic ring is also available for substitution reactions. cir-safety.org

Analogous compounds, such as 2-(4-tert-Butylphenyl)ethanol, are explicitly cited as important raw materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.bechemicalbook.com The synthesis of complex molecules often leverages such structures. For instance, derivatives like 4-[2-(sec-butyl)phenoxy]piperidine hydrochloride are used as building blocks for more complex pharmaceutical and agrochemical molecules. This indicates the utility of the sec-butylphenoxy moiety in constructing larger, active compounds. The presence of the sec-butyl group can modify the solubility, lipophilicity, and spatial arrangement of the final product, which are critical parameters in the design of bioactive molecules and specialized polymers. Therefore, this compound is a valuable precursor for creating tailored chemical structures for a range of industrial applications.

Research in Materials Science Applications of Phenoxyethanol Derivatives

The unique combination of a flexible ether linkage and a rigid aromatic group makes phenoxyethanol derivatives valuable in materials science for creating polymers and functional materials with specific properties. scirp.orgaprcomposites.com.auspectrum-instrumentation.comtescan.com

Phenoxyethanol and its derivatives are recognized for their high polymer solvency and are used as starting materials and crosslinking agents in polymer synthesis. wikipedia.org For example, they can be used to initiate the polymerization of epoxides and are intermediates for polymers containing specialized moieties like acetoacetate. google.comgoogle.com

A significant area of research involves incorporating bulky alkylated phenoxy groups into polymer backbones to control their physical properties. The introduction of a tert-butylphenoxy group into polyimides has been shown to enhance the solubility of the resulting polymers. researchgate.net This structural modification disrupts the close packing of polymer chains, which increases the fractional free volume and d-spacing within the material. researchgate.net As a result, these modified polyimides exhibit significantly improved gas permeability, making them suitable for applications such as gas separation membranes. researchgate.net Similarly, polyetherimides derived from bisphenols containing tert-butylphenoxy groups have been synthesized to create materials with low dielectric constants, which are essential for applications in microelectronics. nih.govacs.org These findings highlight how derivatives like this compound can be employed to engineer functional polymers with tailored thermal, mechanical, and separation characteristics. nanosurf.com

Phthalocyanines are large, aromatic macrocyclic compounds known for their intense color and electronic properties, making them candidates for applications in non-linear optics (NLO). A major challenge with unsubstituted phthalocyanines is their poor solubility, which limits their processability. fishersci.be Attaching flexible side chains, such as phenoxy groups, to the periphery of the phthalocyanine (B1677752) ring is a common strategy to improve solubility. fishersci.be

Research has demonstrated that phenoxy-substituted phthalocyanines exhibit significant third-order NLO properties, which are crucial for applications like optical limiting and all-optical switching. The phenoxy substituents can be further modified, for instance with tert-butyl groups, to fine-tune these properties. Z-scan techniques have been used to measure the NLO coefficients of various phenoxy-substituted phthalocyanine systems. These studies show that such molecules can possess large nonlinear absorption coefficients and nonlinear refractive indices, making them promising candidates for photonic devices. fishersci.be

| Compound | Measurement Wavelength (nm) | Nonlinear Absorption Coefficient (β) | Nonlinear Refractive Index (n₂) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference |

|---|---|---|---|---|---|

| Phenoxy-phthalocyanine (Pc1) | 800 | 5.32 × 10⁻¹⁸ cm³/W² (Three-photon absorption) | 0.57 × 10⁻¹⁷ cm²/W | - | fishersci.be |

| Phenoxy-phthalocyanine-Zinc(II) (Pc2) | 800 | 16.38 × 10⁻¹⁸ cm³/W² (Three-photon absorption) | 0.84 × 10⁻¹⁷ cm²/W | - | fishersci.be |

| 2,10,16,24-tetrakis(2-(benzhydryloxy) phenoxy phthalocyaninato) zinc(II) | 800 | ~10⁻¹⁰ cm/W | ~10⁻¹⁶ cm²/W | ~10⁻¹¹ | aprcomposites.com.au |

Functional Materials and Polymer Chemistry

Environmental Fate and Degradation Studies of Phenoxyethanol Compounds

The widespread use of phenoxyethanol compounds necessitates an understanding of their environmental persistence, mobility, and ultimate fate. bleulavande.com Studies have focused on the parent compound, 2-phenoxyethanol (B1175444), to determine its degradation pathways in various environmental compartments.

Phenoxyethanol is considered to be readily biodegradable under aerobic conditions. Studies measuring the Biological Oxygen Demand (BOD) show significant degradation over time, indicating that it can be effectively removed during biological wastewater treatment processes.

| Time Period | Theoretical BOD (%) | Process | Reference |

|---|---|---|---|

| 15 days | >90% | Oxygen depletion | yu.edu.jo |

| 17 days | 82% | DOC removal | yu.edu.jo |

| 28 days | 90% | Carbon dioxide generation | yu.edu.jo |

Under anaerobic conditions, a specific degradation pathway has been identified. The strictly anaerobic bacterium Acetobacterium sp. can ferment 2-phenoxyethanol to phenol (B47542) and acetate. The proposed mechanism involves the cleavage of the ether linkage through a hydroxyl group shift, which forms an unstable hemiacetal. This intermediate then decomposes to yield phenol and acetaldehyde (B116499). The acetaldehyde is subsequently oxidized to acetate. This anaerobic cleavage of an alkyl-aryl ether linkage is a significant finding in understanding the environmental breakdown of such compounds.

In the atmosphere, the primary degradation pathway for vapor-phase 2-phenoxyethanol is its reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction is approximately 11.8 hours. Direct photolysis is not expected to be a significant degradation process, as the molecule does not absorb light at wavelengths greater than 290 nm. Due to its solubility, phenoxyethanol can also be removed from the atmosphere through precipitation. bleulavande.com

Studies on related model compounds, such as 1-phenyl-2-phenoxyethanol, show that radical-induced degradation can occur. This process leads to the formation of a ketone, α-phenoxyacetophenone, as the primary product, which can then undergo further secondary photolysis to form acetophenone (B1666503) and phenol. While 2-phenoxyethanol itself is not expected to undergo hydrolysis under typical environmental conditions due to the stability of the ether bond, its potential to contaminate aquatic ecosystems remains a consideration. cir-safety.orgbleulavande.com

Mechanisms of Biodegradation in Aerobic and Anaerobic Environments

Contributions to Method Development in Analytical Chemistry

The chemical compound this compound has played a role in the advancement of analytical chemistry, primarily by serving as a target analyte in the development and validation of new analytical methodologies. Its specific physicochemical properties, including its moderate polarity and volatility, make it a suitable compound for testing the efficacy of various separation and detection techniques. This is particularly true for methods designed to identify and quantify phenolic compounds and glycol ethers in complex matrices.

The development of analytical methods for this compound and related compounds is often driven by the need to monitor their presence in environmental samples and consumer products. These methods are typically based on chromatographic techniques, which are well-suited for separating individual components from a mixture.

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common approach for the analysis of this compound. For instance, a method for detecting 2-butoxyethanol (B58217) in workplace air samples involves collection on activated carbon tubes, desorption with a solvent mixture, and subsequent analysis by GC-FID. nih.gov This type of methodology can be adapted for this compound. The use of a mass spectrometer provides higher selectivity and allows for structural confirmation of the analyte.

High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is another powerful technique for the determination of this compound. This method is particularly useful for analyzing less volatile compounds or those that are thermally unstable. The development of LC-MS/MS methods for similar compounds, such as the herbicide 2,4-D and its transformation products in water, showcases the potential for sensitive and selective quantification at low levels. epa.gov

The following data tables present typical performance characteristics for analytical methods that can be applied to the analysis of this compound, based on methodologies developed for analogous compounds.

Table 1: Representative Performance of a GC-MS Method for the Analysis of Alkylphenols in an Aqueous Matrix

| Parameter | Performance Characteristic |

| Linearity (R²) | >0.995 |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.15 µg/L |

| Recovery | 85-110% |

| Precision (RSD) | <15% |

| Data is representative of methods for similar analytes, such as those described in OIV-MA-AS315-30. oiv.int |

Table 2: Representative Performance of an HPLC-MS/MS Method for the Analysis of Phenolic Compounds in an Aqueous Matrix

| Parameter | Performance Characteristic |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.01 µg/L |

| Limit of Quantification (LOQ) | 0.05 µg/L |

| Recovery | 90-115% |

| Precision (RSD) | <10% |

| Data is representative of methods for similar analytes, such as those described for the analysis of food additives and other compounds. epa.govchromatographyonline.com |